molecular formula C12H9N3O3S B11547939 N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

Cat. No.: B11547939
M. Wt: 275.29 g/mol
InChI Key: BVWZRKIGXVLBJV-MDWZMJQESA-N
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Description

N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to its specific nitrothiophene moiety, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H9N3O3S

Molecular Weight

275.29 g/mol

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H9N3O3S/c16-12(9-4-2-1-3-5-9)14-13-8-10-6-7-11(19-10)15(17)18/h1-8H,(H,14,16)/b13-8+

InChI Key

BVWZRKIGXVLBJV-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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